molecular formula C21H18N4OS B2518171 N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013783-34-0

N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2518171
CAS No.: 1013783-34-0
M. Wt: 374.46
InChI Key: SRZWSAUNHLRRCF-UHFFFAOYSA-N
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Description

N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic chemical compound designed for research applications. This molecule features a 1,3-dimethyl-1H-pyrazole-5-carboxamide moiety linked to a 4,5-diphenylthiazole ring, a structural framework known to be of significant interest in medicinal chemistry and drug discovery. Compounds incorporating pyrazole and thiazole heterocycles are frequently investigated for a wide spectrum of biological activities. Research into analogous structures has shown that such hybrids can exhibit potent antioxidant properties by effectively scavenging free radicals like DPPH and hydroxyl radicals . Furthermore, the thiazole ring is a privileged structure in antimicrobial research, with many derivatives demonstrating enhanced activity against various Gram-positive and Gram-negative bacterial strains . The specific 1,3-dimethylpyrazole carboxamide structure has also been identified in patent literature concerning inhibitors of biological pathways, such as the Wnt signaling pathway, which is a target in oncology and metabolic diseases . This suggests that this compound may serve as a valuable chemical tool or lead compound for researchers exploring new therapeutic agents for cancer, infectious diseases, and conditions related to oxidative stress. Researchers are encouraged to investigate its specific mechanism of action, binding affinity, and pharmacological properties further. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-14-13-17(25(2)24-14)20(26)23-21-22-18(15-9-5-3-6-10-15)19(27-21)16-11-7-4-8-12-16/h3-13H,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZWSAUNHLRRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly through its interactions with various cancer cell lines. Research indicates that thiazole derivatives, including N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, exhibit significant cytotoxic effects against several cancer types.

Case Studies:

  • Antitumor Screening: A study screened various thiazole compounds against 60 human cancer cell lines. The results indicated that certain derivatives demonstrated potent antitumor activity with low IC50 values, suggesting their potential as therapeutic agents in cancer treatment .
  • Structure-Activity Relationship (SAR) Analysis: The presence of specific substituents on the thiazole ring has been linked to enhanced anticancer efficacy. For instance, modifications that increase electron-withdrawing properties significantly improve the activity against glioblastoma and melanoma cell lines .

Data Table: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Notes
Compound 1U25123.30Strong selectivity
Compound 2WM793>1000Low activity
Compound 3MCF-75.71Better than 5-fluorouracil

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Its effectiveness against various bacterial and fungal strains has been documented.

Research Findings:

  • Broad-Spectrum Activity: Thiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity. For example, compounds derived from thiazole structures have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Activity

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Notes
Compound AE. coli12 µg/mLEffective
Compound BS. aureus8 µg/mLHighly effective
Compound CC. albicans16 µg/mLModerate effectiveness

Anti-inflammatory Applications

The compound's potential in modulating inflammatory responses has also been explored. Thiazole derivatives have been linked to immunosuppressive effects that could be beneficial in treating inflammatory diseases.

Clinical Insights:

  • TRPV3 Modulation: Research indicates that certain thiazole derivatives can act as modulators of the TRPV3 ion channel, which plays a role in pain and inflammatory responses . This suggests a pathway through which this compound may exert anti-inflammatory effects.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Thiazole Carboxamide Derivatives

describes analogs such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p). Key differences include:

  • Substituents : The target compound lacks electron-withdrawing groups (e.g., Cl, CN) present in analogs like 3a (Cl at pyrazole, CN at pyrazole-4-position) and 3d (F at aryl). These substituents enhance polarity and may influence bioavailability .
  • Synthetic Yields : The target compound’s synthesis yield is unspecified in the evidence, but analogs in show yields ranging from 62–71% , with chloro-substituted derivatives (e.g., 3b , 3e ) often achieving higher crystallinity (mp 170–174°C) .

Table 1: Comparison of Selected Pyrazole-Thiazole Carboxamides

Compound Substituents (Thiazole/Pyrazole) Molecular Formula Melting Point (°C) Yield (%)
Target Compound 4,5-Diphenyl, 1,3-dimethyl C₂₁H₁₈N₄OS N/A N/A
3a () 5-Cl, 4-CN, 1,3-dimethyl C₂₁H₁₅ClN₆O 133–135 68
3d () 4-F, 5-Cl, 4-CN C₂₁H₁₄ClFN₆O 181–183 71
Thiazole-Pyridine Carboxamides

discusses 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives. Key distinctions include:

  • Core Heterocycles : The target compound uses a pyrazole-carboxamide linkage, while analogs employ a pyridine-thiazole scaffold. Pyridine’s basic nitrogen may enhance solubility compared to the phenyl-rich target compound .
  • Synthetic Routes : Both classes use coupling reagents (e.g., EDCI/HOBt in ; classic coupling reagents in ), but the target compound’s synthesis likely requires regioselective aryl substitutions, which are more complex than pyridine functionalization .
Thiazolidinone-Nicotinamide Hybrids

highlights NAT-1 and NAT-2, which combine thiazolidinone and nicotinamide moieties. Unlike the target compound:

  • Bioactivity: NAT derivatives are designed for hydrogen-bonding interactions (e.g., 4-oxo-thiazolidinone), whereas the target compound’s diphenyl groups prioritize hydrophobic interactions .
  • Structural Flexibility: The thiazolidinone ring in NAT compounds allows conformational flexibility, whereas the rigid thiazole-pyrazole system in the target compound may restrict binding modes .

Implications for Drug Design

  • Hydrophobicity : The diphenylthiazole core may improve membrane permeability but reduce aqueous solubility compared to polar analogs like 3d (4-F substituent) .
  • Target Selectivity : Bulky substituents could hinder binding to shallow enzymatic pockets but enhance affinity for hydrophobic cavities (e.g., kinase ATP-binding sites).
  • Crystallography : Tools like Mercury () and SHELX () could analyze packing patterns and hydrogen-bonding networks, critical for polymorph screening .

Biological Activity

N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole moiety, which is known for its broad pharmacological properties. The synthesis of this compound often involves multi-step processes that incorporate various organic reactions. For instance, methods such as solvent-drop grinding have been employed to facilitate the formation of thiazole derivatives with enhanced biological activity .

Antitumor Activity

This compound has shown promising results in antitumor studies. Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting significant antiproliferative activity .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA-4311.61 ± 1.92Induces apoptosis
Compound BJurkat1.98 ± 1.22Bcl-2 inhibition
This compoundVariousTBDTBD

Anticonvulsant Activity

In addition to its antitumor properties, the compound has been evaluated for anticonvulsant activity. Studies have shown that thiazole-integrated compounds can effectively reduce seizure activity in animal models, indicating potential use in epilepsy treatment .

Anti-inflammatory Properties

Thiazole derivatives are also recognized for their anti-inflammatory effects. Some studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of specific enzymes that are crucial for tumor progression and inflammation.
  • Modulation of Signaling Pathways : These compounds can influence various cellular signaling pathways related to apoptosis and cell proliferation.
  • Interaction with Protein Targets : Molecular dynamics simulations have shown that these compounds can interact with proteins such as Bcl-2 and Pin1, which are involved in cancer cell survival and proliferation .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • A study on a related thiazole compound demonstrated significant tumor regression in xenograft models when administered at specific dosages.
  • Another investigation focused on the anticonvulsant effects of thiazole derivatives reported a marked reduction in seizure frequency among treated subjects compared to controls.

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